molecular formula C10H14ClN B14850683 2-Tert-butyl-4-(chloromethyl)pyridine CAS No. 1211533-10-6

2-Tert-butyl-4-(chloromethyl)pyridine

Cat. No.: B14850683
CAS No.: 1211533-10-6
M. Wt: 183.68 g/mol
InChI Key: HEEUSCPWAZSGBY-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(chloromethyl)pyridine (CAS: 81167-60-4) is a pyridine derivative featuring a tert-butyl group at position 2 and a chloromethyl group at position 2. Its molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol . The tert-butyl group contributes steric bulk and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and ligands in catalysis.

Properties

CAS No.

1211533-10-6

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-tert-butyl-4-(chloromethyl)pyridine

InChI

InChI=1S/C10H14ClN/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,7H2,1-3H3

InChI Key

HEEUSCPWAZSGBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)CCl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Methyl-2-tert-butylpyridine

Alkylation of 2-tert-butylpyridine via Friedel-Crafts is impractical due to pyridine’s electron-deficient nature. Instead, cross-coupling strategies, such as Suzuki-Miyaura coupling, are employed. For example, reacting 2-tert-butyl-4-bromopyridine with methylboronic acid using Pd(PPh₃)₄ as a catalyst yields the methyl derivative.

Conditions :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : K₂CO₃
  • Solvent : Dioxane/H₂O (4:1)
  • Yield : 70–80%.

Step 2: Radical Chlorination of the Methyl Group

The methyl group is chlorinated using Cl₂ under UV light or with initiators like azobisisobutyronitrile (AIBN):

$$
\text{4-Methyl-2-tert-butylpyridine} + \text{Cl}_2 \xrightarrow{\text{UV, AIBN}} \text{2-Tert-butyl-4-(chloromethyl)pyridine}
$$

Optimization Data :

Parameter Value
Cl₂ Equivalents 1.2–1.5
Temperature 25–40°C
Reaction Time 12–24 h
Yield 55–65%

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables direct installation of the chloromethyl group. A boronic ester intermediate, (4-(chloromethyl)pyridin-2-yl)boronic acid, is coupled with tert-butyl halides:

Suzuki-Miyaura Coupling :
$$
\text{(4-(Chloromethyl)pyridin-2-yl)boronic acid} + \text{tert-butyl bromide} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{this compound}
$$

Conditions :

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)
  • Base : Cs₂CO₃
  • Solvent : THF/H₂O
  • Yield : 60–70%.

Oxidation-Chlorination Sequential Methods

Step 1: Hydroxymethylation

Oxidation of 4-methyl-2-tert-butylpyridine to 4-hydroxymethyl-2-tert-butylpyridine using KMnO₄ in acidic conditions:

$$
\text{4-Methyl} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{4-Hydroxymethyl}
$$

Yield : ~50%.

Step 2: Chlorination with SOCl₂

Conversion of the hydroxymethyl group to chloromethyl:

$$
\text{4-Hydroxymethyl} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{4-Chloromethyl}
$$

Conditions :

  • Reagent : SOCl₂ (3 equiv)
  • Catalyst : DMF (cat.)
  • Temperature : Reflux
  • Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Direct Chloromethylation Single-step, minimal purification Low regioselectivity, moderate yield 40–50%
Radical Chlorination High functional group tolerance Requires hazardous Cl₂ handling 55–65%
Cross-Coupling High specificity Costly catalysts, multi-step 60–70%
Oxidation-Chlorination High yield in final step Intermediate oxidation inefficient 50% → 90%

Chemical Reactions Analysis

2-Tert-butyl-4-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

2-Tert-butyl-4-(chloromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as a precursor for the synthesis of drugs or drug candidates, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(chloromethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

4-(tert-Butyl)-2-chloropyridine Derivatives

  • Structure: Derivatives such as tert-butyl (4-chloropyridin-2-yl)carbamate (CAS: Not specified) feature carbamate or silyloxy substituents .
  • Physical Properties :
    • Molecular weights range from ~250–350 g/mol , higher than the target compound due to additional functional groups.
    • These derivatives often exhibit enhanced stability under acidic or basic conditions due to protective groups (e.g., tert-butyldimethylsilyl) .
  • Reactivity : The carbamate group enables nucleophilic substitution, while the target compound’s chloromethyl group allows alkylation or cross-coupling reactions.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

  • Structure: Complex pyridine derivatives with chloro, amino, and substituted phenyl groups .
  • Physical Properties :
    • Higher molecular weights (466–545 g/mol ) and melting points (268–287°C ) due to extended conjugation and multiple substituents .
  • Applications : These compounds are studied for medicinal chemistry applications, contrasting with the target compound’s role as a synthetic intermediate .

2-Chloro-5-(chloromethyl)pyridine

  • Structure : Features two chlorine atoms (positions 2 and 5) and a chloromethyl group (position 5) .
  • Physical Properties :
    • Lower molecular weight (162.02 g/mol ) and higher reactivity due to dual chlorine substituents.
    • Classified as a corrosive solid (UN3261), posing greater handling risks compared to the target compound .
  • Applications : Used in pharmaceutical intermediates and agrochemicals, similar to 2-tert-butyl-4-(chloromethyl)pyridine.

2-(Chloromethyl)-imidazo[1,2-a]pyridine

  • Structure : An imidazopyridine derivative with a chloromethyl group .
  • Reactivity : The fused imidazole ring enhances aromatic stability, while the chloromethyl group enables functionalization.
  • Market Data : Priced at $2,200 (2024 report), indicating industrial demand for heterocyclic building blocks .

Comparative Analysis Table

Property This compound 2-Chloro-5-(chloromethyl)pyridine 2-Amino-4-(2-Chloro-5-Phenyl Pyridin-3-Yl) Pyridine
Molecular Formula C₁₀H₁₄ClN C₆H₅Cl₂N C₂₄H₁₈ClN₃
Molecular Weight (g/mol) 183.68 162.02 466–545
Key Substituents tert-Butyl, chloromethyl Chloro, chloromethyl Chloro, amino, substituted phenyl
Melting Point Not reported Not reported 268–287°C
Reactivity Chloromethyl alkylation Dual chlorine substitution Cross-coupling, medicinal activity
Applications Synthetic intermediate Pharmaceutical intermediate Medicinal chemistry
Safety Profile Moderate (chloromethyl hazard) Corrosive (UN3261) High thermal stability

Research Findings and Trends

  • Synthetic Utility : The tert-butyl group in this compound reduces steric hindrance compared to bulkier substituents, enabling efficient functionalization at the chloromethyl site .
  • Biological Activity : Unlike phenyl-substituted analogs (e.g., compounds), the target compound lacks reported pharmacological activity, highlighting its niche as a synthetic precursor .
  • Market Trends : Chloromethyl-pyridine derivatives are in demand for antiviral and anticancer drug synthesis, with 2-(chloromethyl)-imidazo[1,2-a]pyridine showing significant commercial interest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Tert-butyl-4-(chloromethyl)pyridine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives via nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced using tert-butyl carbamate intermediates under basic conditions (e.g., NaOH in dichloromethane), as demonstrated in analogous pyridine derivatives . Optimization strategies include:

  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of the chloromethyl group.
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at peak yield.
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm tert-butyl protons (δ ~1.3 ppm, singlet) and chloromethyl protons (δ ~4.5 ppm, singlet) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C10H14ClNC_{10}H_{14}ClN: 183.08 g/mol).
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement, as seen in structurally related tert-butyl pyridine carbamates (e.g., C–Cl bond length ~1.73 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure .
  • Ventilation : Use fume hoods during synthesis or handling to mitigate volatile organic compound (VOC) exposure.
  • Waste Disposal : Collect chlorinated waste separately for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for the chloromethyl group’s chemical environment?

  • Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Strategies include:

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model solvent effects (e.g., chloroform vs. DMSO) on chemical shifts .
  • Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to "freeze" rotational conformers and observe splitting patterns .
  • Cross-Validation : Compare with crystallographic data (e.g., bond distances and angles) to validate computational models .

Q. In cross-coupling reactions involving the chloromethyl group, what strategies mitigate undesired side reactions such as elimination or dimerization?

  • Methodological Answer : To suppress side reactions:

  • Reagent Selection : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with mild bases (K2_2CO3_3) to favor coupling over elimination .
  • Solvent Optimization : Polar aprotic solvents (DMF or acetonitrile) stabilize intermediates and reduce dimerization.
  • Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group imposes steric hindrance, which can:

  • Slow Reaction Kinetics : Use kinetic studies (e.g., UV-Vis monitoring) to compare rates with less hindered analogs.
  • Direct Regioselectivity : Favor substitution at the chloromethyl position due to reduced accessibility of adjacent sites.
  • Enhance Stability : Prevent oxidation or degradation during storage, as observed in tert-butyl-protected pyridine derivatives .

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